molecular formula C14H20N2O4 B572829 4-[2-(Boc-amino)ethoxy]benzamide CAS No. 1256633-40-5

4-[2-(Boc-amino)ethoxy]benzamide

Cat. No.: B572829
CAS No.: 1256633-40-5
M. Wt: 280.324
InChI Key: UMLWMOZKXAYRKH-UHFFFAOYSA-N
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Description

4-[2-(Boc-amino)ethoxy]benzamide (IUPAC: tert-butyl N-[2-(4-carbamoylphenoxy)ethyl]carbamate*) is a benzamide derivative featuring a Boc (tert-butoxycarbonyl)-protected amine group on an ethoxy side chain. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, where the Boc group safeguards the amine during multi-step reactions . Its molecular formula is C₁₄H₂₀N₂O₄, with a molecular weight of 280.32 g/mol. The Boc group enhances stability during synthesis, enabling selective deprotection for subsequent functionalization, a critical feature in drug development pipelines .

Properties

IUPAC Name

tert-butyl N-[2-(4-carbamoylphenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-8-9-19-11-6-4-10(5-7-11)12(15)17/h4-7H,8-9H2,1-3H3,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLWMOZKXAYRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Boc-amino)ethoxy]benzamide typically involves the reaction of 4-hydroxybenzamide with 2-(Boc-amino)ethanol under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Boc-amino)ethoxy]benzamide can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or hydroxyl groups.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Hydrolysis: The major product is the free amine derivative of the compound.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

    Coupling Reactions: The major products are biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Medicinal Chemistry

4-[2-(Boc-amino)ethoxy]benzamide has shown promise in various medicinal chemistry applications, particularly in targeting specific protein interactions within cellular pathways. Notably, compounds with similar structures have been implicated in modulating protein degradation pathways through interactions with Cereblon (CRBN), which plays a crucial role in the ubiquitin-proteasome system. This interaction may lead to potential anti-cancer effects by promoting the degradation of oncogenic proteins.

Antimicrobial Activity

Research indicates that derivatives of benzamide compounds, including this compound, exhibit anti-virulence activities against pathogens such as Pseudomonas aeruginosa. These compounds can disrupt virulence-associated phenotypes without directly affecting bacterial viability .

Protein-Protein Interaction Modulation

Studies have demonstrated that this compound can influence protein-protein interactions crucial for various cellular functions. For instance, it has been investigated for its ability to modulate the GATA4-NKX2-5 interaction, which is significant in cardiac hypertrophy .

Case Study 1: Anti-Cancer Properties

In a study focused on CRBN-targeting compounds, researchers synthesized several benzamide derivatives, including this compound. These compounds were evaluated for their binding affinity to CRBN and their ability to induce degradation of target proteins associated with cancer progression. The results indicated that modifications to the compound's structure significantly affected its biological activity and interaction profiles .

Case Study 2: Antimicrobial Effects

A recent investigation examined the effects of benzamide derivatives on Pseudomonas aeruginosa's virulence factors. The study found that treatment with these compounds led to significant reductions in swarming behavior and pyocyanin production, which are linked to antibiotic resistance . This suggests potential applications in developing new antimicrobial therapies.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Properties
This compoundBoc protection, ethoxy groupPotential anti-cancer activitySelective reactivity due to Boc
2-(2-Aminoethoxy)benzamideUnprotected amineSimilar anti-cancer propertiesLess stability due to unprotected amine
N,N-Dimethyl-4-(2-aminoethoxy)benzamideDimethyl substitutionEnhanced lipophilicityIncreased membrane permeability
4-Amino-5-chloro-2-ethoxy-N-{[4-(4-fluoro-benzyl)-2-morpholinyl]-methyl}benzamideComplex structureHigher binding affinityFluorinated groups improve stability

Mechanism of Action

The mechanism of action of 4-[2-(Boc-amino)ethoxy]benzamide is primarily related to its ability to act as a precursor or intermediate in the synthesis of other compounds. The Boc protecting group allows for selective reactions at other functional groups without interference from the amine group. Upon removal of the Boc group, the free amine can participate in various biochemical interactions, potentially targeting specific enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of 4-[2-(Boc-amino)ethoxy]benzamide with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Reference
This compound C₁₄H₂₀N₂O₄ 280.32 Boc-protected amine, benzamide Synthetic intermediate, drug precursor
Tolamolol (UK-6558) C₁₉H₂₄N₂O₄ 344.41 Hydroxy, tolyloxy, benzamide β-Blocker (cardiovascular agent)
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide C₁₈H₂₂N₂O₃ 314.38 Ethoxyethoxy, amino, benzamide Potential kinase inhibitor or receptor ligand
Temano-grel C₂₄H₂₈N₄O₄ 436.50 Morpholino, pyrazole, benzamide Platelet aggregation inhibitor
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-benzamide C₁₆H₁₅NO₅ 301.29 Multiple hydroxyls, benzamide Antioxidant (DPPH radical scavenger)

Key Differences and Implications

Boc Protection vs. Free Amines: The Boc group in this compound contrasts with the free amines in compounds like N-(4-amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide . Boc protection prevents undesired reactions during synthesis but requires acidic deprotection for further functionalization.

Biological Activity: Tolamolol (UK-6558) replaces the Boc group with a hydroxy-tolyloxy moiety, enabling β-adrenergic receptor antagonism for cardiovascular applications . Temano-grel integrates a morpholino-ethoxy chain and pyrazole ring, enhancing its antiplatelet activity by targeting prostaglandin pathways . 3,4,5-Trihydroxybenzamide derivatives exhibit potent antioxidant activity (IC₅₀ = 2.5 μM for superoxide radicals) due to hydroxyl groups absent in the Boc-protected analog .

Solubility and Bioavailability: Ethoxyethoxy chains (e.g., in N-(4-amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide) improve aqueous solubility compared to Boc-protected analogs .

Biological Activity

4-[2-(Boc-amino)ethoxy]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide moiety and a tert-butoxycarbonyl (Boc)-protected amino group, making it a versatile building block for various chemical syntheses. This article discusses its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C13_{13}H17_{17}N2_{2}O3_{3}
  • CAS Number : 1256633-40-5

The synthesis typically involves the reaction of 4-hydroxybenzamide with 2-(Boc-amino)ethanol, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) under basic conditions. This process allows for the selective modification of other functional groups while protecting the amine group via the Boc group.

Anticancer Properties

Research indicates that benzamide derivatives, including this compound, exhibit significant anticancer properties. A study exploring various benzamide derivatives revealed that modifications to the benzamide structure can enhance their potency against specific cancer cell lines. For instance, compounds with structural similarities to this compound were found to inhibit cell proliferation in vitro, suggesting potential as anticancer agents .

The mechanism of action for this compound primarily revolves around its role as an intermediate in synthetic pathways. Upon deprotection of the Boc group, the free amine can engage in various biochemical interactions, potentially targeting specific enzymes or receptors. This interaction may lead to modulation of biological pathways associated with cancer cell growth and survival .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cell proliferation in various cancer lines
AntiviralPotential inhibition of HBV capsid assembly
Enzyme InhibitionModulation of specific enzyme activities

Case Study: Inhibition of Cancer Cell Lines

In a study involving multiple benzamide derivatives, including those structurally related to this compound, researchers observed significant inhibition of human colon cancer cell lines at micromolar concentrations. The compounds were assessed using assays that measured cell viability and proliferation rates, demonstrating a correlation between structural modifications and enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-[2-(Boc-amino)ethoxy]benzamide, and how is its purity validated?

  • Synthesis Steps :

Coupling Reaction : React 4-hydroxybenzamide with a Boc-protected amino alcohol derivative (e.g., 2-(Boc-amino)ethanol) under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the ethoxy-Boc-amino side chain .

Protection/Deprotection : Ensure Boc-group stability during synthesis by avoiding acidic conditions until final deprotection.

  • Characterization :

  • 1H-NMR/CDCl3 : Peaks at δ 1.37 (Boc tert-butyl), 3.40–3.53 (ethoxy chain), and 7.04–8.47 (aromatic protons) confirm structural integrity .
  • HPLC : Purity validation (e.g., ≥97.9% for analogs in kinase inhibitor studies) using reverse-phase C18 columns and UV detection .

Q. Which analytical techniques are critical for confirming the compound’s structural identity?

  • 1H/13C-NMR : Assign peaks for Boc-group protons (δ 1.37), ethoxy chain (δ 3.40–4.20), and aromatic regions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .
  • FT-IR : Validate carbonyl (C=O) stretches (~1650 cm⁻¹) and Boc-group vibrations (~1700 cm⁻¹) .

Q. What are common impurities encountered during synthesis, and how are they addressed?

  • Byproducts : Incomplete coupling (e.g., unreacted 4-hydroxybenzamide) or Boc-deprotection intermediates.
  • Mitigation :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate impurities .
  • LC-MS : Monitor reaction progress and identify impurities via mass shifts (e.g., +18 Da for hydrolyzed Boc groups) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug design?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate binding to targets (e.g., kinases) using software like AutoDock Vina, referencing analogs with ethoxy-benzamide motifs in kinase inhibitors .

Q. How do structural modifications to the ethoxy-Boc-amino chain impact bioactivity?

  • Case Study : Replace the Boc group with acetyl or trifluoroacetyl to alter lipophilicity. Compare cellular permeability via PAMPA assays .
  • Data : Analogs with shorter ethoxy chains (e.g., 2-methoxy) show reduced receptor binding in melanin-targeting PET tracers .

Q. What strategies resolve contradictions in purity data between HPLC and NMR?

  • Cross-Validation :

HPLC-DAD/MS : Detect UV-absorbing impurities not visible in NMR .

Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) to quantify purity independently .

  • Example : A compound with 97.9% HPLC purity showed 95% qNMR purity due to non-UV-active impurities .

Q. How to design experiments for studying its interaction with melanin in biomedical imaging?

  • Radiolabeling : Synthesize a 18F-labeled analog using prosthetic groups (e.g., [18F]SFB) for PET imaging, as seen in melanin-targeting benzamide derivatives .
  • Competitive Binding Assays : Incubate with melanoma cells and measure displacement of 68Ga-labeled procainamide analogs .

Q. What reaction conditions optimize yield in large-scale synthesis?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for Mitsunobu reactions to enhance solubility .
  • Catalyst Screening : Test Pd/C or PtO2 for hydrogenolysis steps in Boc deprotection .
  • Case Study : Replacing methanol with DMF increased yields from 65% to 82% in a related kinase inhibitor synthesis .

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